Silicon nitride

Overview

Description

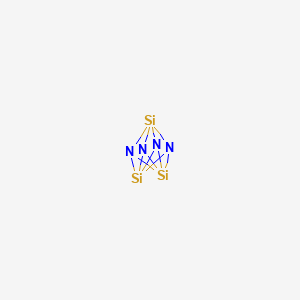

Silicon nitride (Si₃N₄) is an advanced non-oxide ceramic material characterized by exceptional mechanical strength, high thermal stability, and excellent chemical resistance. It exists in three primary crystalline phases: α, β, and γ, with β-Si₃N₄ being the most thermodynamically stable . Its covalent bonding structure contributes to a high hardness (~15–20 GPa) and fracture toughness (6–9 MPa·√m), surpassing many oxide ceramics like alumina (Al₂O₃) . This compound is widely used in high-temperature structural applications, semiconductor packaging, and biomedical implants due to its unique combination of properties, including wear resistance, biocompatibility, and osteoinductive capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silicon nitride can be synthesized through several methods, including direct nitridation, carbothermal reduction, and vapor-phase processes The most common method involves heating powdered silicon between 1300°C and 1400°C in a nitrogen atmosphere

Industrial Production Methods: In industrial settings, this compound is produced using low-pressure chemical vapor deposition (LPCVD) and plasma-enhanced chemical vapor deposition (PECVD). LPCVD operates at high temperatures, while PECVD works at lower temperatures and vacuum conditions. These methods are used to deposit this compound layers on semiconductor substrates .

Chemical Reactions Analysis

Decomposition Reaction

Silicon nitride does not melt but dissociates into silicon and nitrogen at high temperatures. The nitrogen dissociation pressure reaches 1 bar at 1880°C .

Reactions with Acids and Bases

- Acids : this compound is relatively chemically inert but can be attacked by dilute hydrofluoric acid (HF) and hot phosphoric acid (H_4]) .

- Bases : this compound is generally stable against most bases .

Reactions with Titanium Carbide

The chemical interaction between this compound and titanium carbide (TiC) has been studied at high temperatures (1600°C–1700°C) under nitrogen and argon atmospheres using thermogravimetric analysis (TGA) .

- Nitrogen Atmosphere : Under a nitrogen atmosphere, this compound is thermally stable, and reactions are confined to the Si_4]/TiC and TiC/N$$_2] interfaces. The reaction rate is controlled by the diffusion of nitrogen into the titanium carbide/carbonitride phase .

- Argon Atmosphere : Under an argon atmosphere, this compound dissociates completely into liquid silicon and nitrogen gas. The reaction rate is controlled by the dissociation rate of this compound .

Reactions in Plasma

Reaction mechanisms that lead to the creation of silicon–nitrogen bonds are important for plasma applications . Studies detail these mechanisms in silicon-nitrogen plasma .

Role in Tribochemistry

This compound exhibits low friction in aqueous environments due to the formation of a tribolayer through tribochemical reactions .

Reaction-Bonded this compound (RBSN)

RBSN is produced by direct nitriding of compacted silicon powder in nitrogen or ammonia atmospheres at temperatures up to 1400 °C . The process involves the oxidation of gaseous Si(g) to form gaseous silicon monoxide SiO(g), which then reacts with nitrogen to form this compound .

Data Tables

Table 1: Reaction Rates Under Nitrogen Atmosphere

| Temperature (°C) | Reaction Rate Increase (Relative) |

|---|---|

| 1600 | 1 |

| 1650 | ~3 |

| 1700 | ~5 |

Table 2: Apparent Activation Energies

| Atmosphere | Apparent Activation Energy (kJ/mol) |

|---|---|

| Nitrogen | 495.5 |

| Argon | 432.0 |

Table 3: Nitridation of Pure Silicon

| Temperature (°C) | Nitrogen Partial Pressure (bar) |

|---|---|

| 1300 | 10^-23 |

These reactions and properties make this compound a versatile material for various high-temperature and tribological applications .

Scientific Research Applications

Biomedical Applications

Silicon nitride has emerged as a prominent bioceramic material in the biomedical field due to its excellent osteogenic properties and biocompatibility. Key applications include:

- Orthopedic Implants : this compound is used in spinal fusion devices and hip resurfacing prostheses. Its ability to promote bone growth (osteogenesis) is attributed to its surface chemistry and mechanical strength, which facilitate a favorable microenvironment for bone formation .

- Dental Implants : The material's durability and antimicrobial properties make it suitable for dental implants, helping to reduce infection rates and improve patient outcomes .

- Antibacterial Coatings : Research indicates that this compound surfaces exhibit antimicrobial properties against multidrug-resistant organisms, making it a candidate for hospital hygiene applications .

- Tissue Engineering : this compound foams are being explored as scaffolds for bone reconstruction and biosensing applications due to their high porosity and interconnectivity .

Aerospace and Automotive Applications

This compound's exceptional mechanical properties enable its use in high-stress environments:

- Gas Turbines : In aerospace, this compound ceramics are utilized in gas turbines where high-temperature resistance is critical. They withstand extreme conditions while maintaining structural integrity .

- Internal Combustion Engines : The material's toughness and thermal stability make it ideal for components in automotive engines, enhancing performance and longevity .

Microelectronics

In the microelectronics sector, this compound serves several vital functions:

- Dielectric Layers : Thin films of this compound are used as dielectric layers in semiconductor devices due to their excellent insulating properties .

- Diffusion Barriers : These films act as effective diffusion barriers during the fabrication of microelectronic chips, preventing unwanted chemical interactions between layers .

- X-ray Windows : Ultra-thin this compound membranes are employed as X-ray windows in various imaging applications due to their low atomic number, which minimizes absorption of X-rays .

Photonics

This compound is gaining traction in photonic applications owing to its advantageous optical properties:

- Integrated Photonics : It serves as a platform for photonic integrated circuits (PICs), enabling the development of devices with low propagation loss and high power handling capabilities. Applications include optical beamforming networks and sensing technologies .

- Biosensors : this compound waveguides are utilized in lab-on-chip systems for sensitive biomolecular detection, enhancing the capabilities of diagnostic tools .

Future Perspectives

The ongoing research into this compound continues to unveil new applications and enhancements:

- Geoengineering : Innovative concepts propose using this compound tiles in space as solar reflectors to combat global warming by providing shade at Lagrange points .

- Advanced Coatings : Development of this compound coatings for orthopedic devices aims to improve wear resistance and reduce friction in joint replacements, potentially extending their lifespan .

Mechanism of Action

Silicon nitride exerts its effects through several mechanisms:

Oxidation Resistance: Forms a protective silicon dioxide layer that prevents further oxidation.

Mechanical Strength: The strong covalent bonds between silicon and nitrogen atoms provide high mechanical strength.

Biological Activity: In medical applications, this compound surfaces inhibit bacterial proliferation while promoting bone tissue healing

Comparison with Similar Compounds

Mechanical Properties

Silicon nitride outperforms many structural ceramics in flexural strength and fracture toughness. Below is a comparative analysis of key mechanical properties:

- Key Findings: SiC exhibits higher hardness but lower fracture toughness compared to Si₃N₄, making it more brittle . Si₃N₄’s flexural strength (800 MPa) is ~2× higher than Al₂O₃ and comparable to AlN, but with superior toughness . Composite Si₃N₄ (e.g., with carbon nanotubes) further enhances fracture toughness to >10 MPa·√m .

Thermal and Electrical Properties

- Key Findings :

- AlN has superior thermal conductivity (170–220 W/m·K), making it ideal for heat sinks, but Si₃N₄ offers better dielectric strength (>12 MV/m) for high-voltage insulation .

- SiC’s high thermal conductivity and semiconductor properties make it suitable for power electronics, whereas Si₃N₄ is preferred in wear-resistant components .

Chemical Stability

This compound maintains stability in corrosive environments, outperforming many ceramics:

Biological Activity

Silicon nitride (Si₃N₄) has garnered significant attention in biomedical applications due to its unique biological properties. This article explores the biological activity of this compound, focusing on its interactions with living cells, potential therapeutic uses, and implications for orthopedic and dental applications.

Overview of this compound

This compound is a non-oxide ceramic material known for its excellent mechanical properties, biocompatibility, and bioactivity. It is primarily used in biomedical implants, where it promotes osseointegration and reduces the risk of infections. The compound has shown promise in various studies, indicating its potential as a therapeutic biomaterial.

Cellular Response

Research indicates that this compound interacts favorably with various cell types, particularly osteoblasts, which are crucial for bone formation. Studies have demonstrated that Si₃N₄ promotes the attachment and proliferation of osteoblast-like cells without inducing significant inflammatory responses. For instance, a study involving human peripheral blood mononuclear cells (PBMNCs) revealed that exposure to this compound particles did not significantly increase pro-inflammatory cytokine release compared to controls .

Table 1: Summary of Cellular Responses to this compound

Mechanisms of Bioactivity

The bioactivity of this compound can be attributed to several mechanisms:

- Surface Chemistry : The surface of Si₃N₄ can be chemically modulated to enhance its interactions with biological tissues. The formation of silanol (Si-OH) and amine (Si-NH) groups on the surface in aqueous environments plays a crucial role in cellular signaling and adhesion .

- Release of Bioactive Species : this compound can release reactive nitrogen species that are beneficial for cellular metabolism while being toxic to pathogens. This dual action makes it an attractive candidate for antibacterial applications .

- Mechanical Properties : The mechanical strength and toughness of Si₃N₄ contribute to its effectiveness as an implant material, allowing it to withstand the stresses encountered in orthopedic applications .

Orthopedic Applications

In orthopedic settings, this compound has been evaluated for its ability to enhance spinal fusion rates. A study found that thermochemically treated Si₃N₄ surfaces exhibited increased apatite formation after immersion in simulated body fluid, indicating enhanced bioactivity . Additionally, the material's antibacterial properties help mitigate infection risks associated with implant surgeries.

Dental Applications

This compound's antibacterial properties have also been explored in dental applications. Research has shown that Si₃N₄ surfaces can effectively inactivate pathogens like SARS-CoV-2 through oxidative modifications of viral proteins, demonstrating its potential use in dental implants and prosthetics .

Comparative Analysis with Other Biomaterials

This compound is often compared with other biomaterials such as titanium and alumina. While titanium is widely used due to its excellent osseointegration properties, studies suggest that this compound may offer superior antibacterial effects and lower inflammatory responses when compared under similar conditions .

Table 2: Comparative Properties of this compound and Other Biomaterials

| Material | Osseointegration | Antibacterial Properties | Inflammatory Response |

|---|---|---|---|

| This compound | High | Excellent | Low |

| Titanium | Very High | Moderate | Moderate |

| Alumina | Moderate | Poor | High |

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing high-purity silicon nitride films, and how do process parameters influence structural properties?

this compound films are typically synthesized via chemical vapor deposition (CVD) or physical vapor deposition (PVD). Key parameters include precursor gas ratios (e.g., SiH₄/NH₃ for CVD), substrate temperature, and deposition pressure. For example, higher substrate temperatures (>800°C) promote α-Si₃N₄ phase formation, while lower temperatures favor amorphous structures. Structural properties like density and stoichiometry can be validated using X-ray reflectivity (XRR) and grazing-incidence X-ray diffraction (GI-XRD) . Experimental optimization involves iterative parameter adjustments and cross-validation with spectroscopic techniques (e.g., FTIR for bonding analysis).

Q. How can researchers characterize the crystallographic structure and density of this compound films using non-destructive techniques?

XRR (Figure 1a) quantifies film density and thickness by analyzing X-ray interference patterns, while GI-XRD (Figure 1b) identifies crystalline phases and lattice parameters without damaging the sample . For amorphous films, Raman spectroscopy or electron energy loss spectroscopy (EELS) can probe short-range order. Ensure calibration with reference standards (e.g., NIST-certified this compound samples) to minimize instrumental errors .

Q. What experimental approaches are recommended for evaluating the thermal stability of this compound under high-temperature conditions?

Thermogravimetric analysis (TGA) coupled with mass spectrometry tracks mass loss and gas evolution up to 1600°C. High-temperature XRD (HT-XRD) monitors phase transitions (e.g., α→β-Si₃N₄) in real time. For mechanical stability, nanoindentation under controlled thermal environments assesses hardness and fracture toughness degradation. Replicate experiments under inert (Ar) and oxidative (air) atmospheres to model real-world applications .

Advanced Research Questions

Q. How should researchers address discrepancies in reported mechanical properties of this compound across different studies?

Contradictions often arise from variations in synthesis methods, impurity levels, or testing protocols. To resolve these:

- Cross-validate techniques : Compare nanoindentation, micro-tensile testing, and 3-point bending results on the same batch.

- Standardize samples : Use NIST-certified reference materials to calibrate instruments .

- Statistical analysis : Apply models (e.g., Weibull distribution for fracture strength) to account for data scatter and identify outliers .

- Report metadata : Include grain size, porosity, and testing environment (humidity, temperature) to contextualize results .

Q. What methodologies optimize the etching selectivity of this compound over silicon dioxide in semiconductor fabrication?

Etching selectivity (SiO₂/Si₃N₄) is critical for spacer formation in SOI devices. Optimize the SiCoNi process by:

- Adjusting plasma parameters (e.g., RF power, gas mixture of NF₃/H₂) to enhance SiO₂ etch rates while minimizing Si₃N₄ consumption.

- Using in-situ ellipsometry to monitor etch depth and terminate the process at sub-nm precision.

- Validating selectivity ratios via XPS to confirm surface chemistry post-etch .

Q. What strategies are effective in synthesizing this compound-based composites with enhanced functional properties?

For composites like SiCN/BN:

- Precursor design : Use polysilazanes infused with boron-containing additives to achieve homogeneous mixing.

- Morphology control : Sol-gel or CVD methods create sheet-like structures (Figure 14) for improved mechanical resilience.

- In-situ characterization : Monitor phase evolution during pyrolysis (800–1200°C) using synchrotron XRD .

- Property mapping : Correlate microstructure (TEM) with electrochemical performance (e.g., rate capability in battery anodes) .

Q. How can experimental protocols be designed to ensure reproducibility in this compound thin-film deposition?

- Documentation : Follow Beilstein Journal guidelines, detailing substrate pretreatment, chamber pressure, and post-deposition annealing .

- Data sharing : Provide raw XRR/GI-XRD datasets in supplementary materials for peer validation .

- Collaborative benchmarking : Use round-robin tests across labs to identify protocol-dependent variables (e.g., gas purity, pump-down times) .

Properties

IUPAC Name |

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVNEWCFYHHQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N12[Si]34N5[Si]16N3[Si]25N46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Si3N4, N4Si3 | |

| Record name | silicon nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892247 | |

| Record name | Silicon nitride (Si3N4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |

| Record name | Silicon nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12033-89-5, 12033-60-2 | |

| Record name | Silicon nitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon nitride (Si3N4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON NITRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHB8T06IDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.